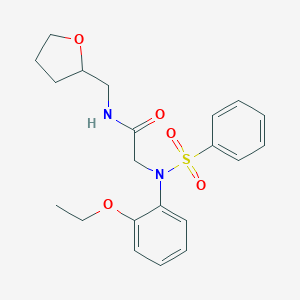![molecular formula C26H17ClFN3O2S B298935 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological properties.
Applications De Recherche Scientifique
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its neuroprotective effects and its ability to modulate the immune system.
Mécanisme D'action
The mechanism of action of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the study of the compound's mechanism of action and its potential to modulate other cellular processes. Finally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, should be further explored.
Méthodes De Synthèse
The synthesis of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-chlorobenzaldehyde, indole-3-carboxaldehyde, and 2-fluorobenzaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a multicomponent reaction, which results in the formation of the final product. The synthesis method has been optimized to yield a high purity product with good yields.
Propriétés
Nom du produit |
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Formule moléculaire |
C26H17ClFN3O2S |
Poids moléculaire |
489.9 g/mol |
Nom IUPAC |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H17ClFN3O2S/c27-20-9-3-1-7-16(20)14-30-15-17(18-8-2-5-11-22(18)30)13-19-24(32)29-26(34)31(25(19)33)23-12-6-4-10-21(23)28/h1-13,15H,14H2,(H,29,32,34)/b19-13+ |
Clé InChI |
HUTRLQYCNYVJEP-CPNJWEJPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
